N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide
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Overview
Description
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide typically involves a multi-step process. The starting materials include 2-methoxybenzylamine and 3-methyl-2-nitrobenzoic acid. The synthesis begins with the formation of the thiadiazole ring through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative. The resulting intermediate is then subjected to further reactions to introduce the 2-methoxybenzyl and 3-methyl-2-nitrobenzamide moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Preliminary studies suggest it may have anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can lead to a cascade of biochemical events that result in the desired therapeutic effect. For example, its anti-cancer activity may be due to its ability to inhibit the proliferation of cancer cells by interfering with key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): A hallucinogenic compound with high affinity for serotonin receptors.
4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe): Another hallucinogenic compound with similar structural features.
Uniqueness
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide is unique due to its thiadiazole core, which imparts distinct chemical and biological properties. Unlike the NBOMe compounds, which are primarily known for their psychoactive effects, this compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Properties
Molecular Formula |
C18H16N4O4S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C18H16N4O4S/c1-11-6-5-8-13(16(11)22(24)25)17(23)19-18-21-20-15(27-18)10-12-7-3-4-9-14(12)26-2/h3-9H,10H2,1-2H3,(H,19,21,23) |
InChI Key |
LASSTVUABYXTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC)[N+](=O)[O-] |
Origin of Product |
United States |
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